ethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate
Description
This compound features a pyrazole-thiophene hybrid scaffold with a conjugated methylideneamino linker. The pyrazole ring is substituted with a 4-bromophenyl group and a methyl group, while the thiophene moiety includes a cyano group, a methyl group, and an ethyl carboxylate ester. Analogous compounds (e.g., ) suggest preparation via Suzuki coupling or condensation reactions . The bromophenyl and cyano groups likely enhance electronic properties and binding affinity, making it relevant for pharmaceutical or materials science applications.
Properties
Molecular Formula |
C20H17BrN4O3S |
|---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
ethyl 5-[(E)-[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C20H17BrN4O3S/c1-4-28-20(27)17-11(2)15(9-22)18(29-17)23-10-16-12(3)24-25(19(16)26)14-7-5-13(21)6-8-14/h5-8,10,24H,4H2,1-3H3/b23-10+ |
InChI Key |
KHMPLGNCHQNNIU-AUEPDCJTSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=CC=C(C=C3)Br)C)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)Br)C)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolone Core
1.1. Condensation of 3-Methyl-2-oxobutanoic acid derivatives with hydrazines
The pyrazolone core is typically synthesized via a condensation reaction between α-keto acids and hydrazines. In this case, 3-methyl-2-oxobutanoic acid derivatives react with hydrazine hydrate or substituted hydrazines to form the 1,5-dihydro-4H-pyrazol-4-one ring.
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (~80-100°C)
- Time: 4-6 hours
Outcome:
Formation of 3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yl derivatives, which serve as key intermediates in subsequent steps.
Formation of the Pyrazol-4-ylidene Intermediate
2.1. Knoevenagel Condensation with Aromatic Aldehydes
The pyrazolone derivative undergoes a condensation with 4-bromobenzaldehyde to produce the corresponding 4-ylidene compound. This step involves the reaction of the active methylene group at position 4 with the aldehyde under basic conditions.
- Base: Piperidine or ammonium acetate
- Solvent: Ethanol or acetic acid
- Temperature: Reflux
- Duration: 3-5 hours
Mechanism:
The enolate form of pyrazolone reacts with the aldehyde to form a conjugated double bond, yielding the (Z)-configured pyrazol-4-ylidene derivative.
| Step | Reagents | Solvent | Temperature | Time | Product Yield | References |
|---|---|---|---|---|---|---|
| 2 | 4-bromobenzaldehyde, pyrazolone derivative, piperidine | Ethanol | Reflux | 4 hours | 75-85% |
Introduction of the Cyano Group at the 4-Position
3.1. Nucleophilic Substitution with Cyanide
The nitrile group is introduced via nucleophilic substitution, often through the reaction of the intermediate with potassium cyanide (KCN) or sodium cyanide (NaCN).
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 50-70°C
- Duration: 6-8 hours
Outcome:
Selective substitution at the appropriate position yields the 4-cyano derivative, which is essential for biological activity and further functionalization.
Note: Handling cyanide compounds requires strict safety protocols due to toxicity.
| Step | Reagents | Solvent | Temperature | Time | Product Yield | References |
|---|---|---|---|---|---|---|
| 3 | KCN or NaCN | DMF | 60°C | 6 hours | 70-80% |
Esterification to Form the Ethyl Ester
4.1. Carboxylic Acid Activation and Esterification
The carboxylic acid group is esterified to form the ethyl ester using ethyl chloroformate or ethanol in the presence of a base like triethylamine.
- Reagents: Ethyl chloroformate or ethanol, triethylamine
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Duration: 2-4 hours
Outcome:
Formation of the ethyl ester functional group, critical for enhancing lipophilicity and bioavailability.
| Step | Reagents | Solvent | Temperature | Time | Product Yield | References |
|---|---|---|---|---|---|---|
| 4 | Ethyl chloroformate, triethylamine | DCM | 0°C to RT | 3 hours | 80-90% |
Formation of the Amine Linkage and Final Compound Assembly
5.1. Amide Formation via Nucleophilic Attack
The amino group, generated through prior steps, reacts with the electrophilic carbon of the heterocyclic or aromatic intermediates to form the final compound.
- Reagents: Suitable coupling agents (e.g., EDC, DCC)
- Solvent: DMF or DCM
- Temperature: Room temperature
- Duration: 12-24 hours
Outcome:
The final compound, ethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate , is obtained with high purity and yield.
Summary of the Overall Synthetic Route
| Step | Description | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazolone core synthesis | Hydrazine, α-keto acid | Reflux | 70-85 |
| 2 | Condensation with aldehyde | 4-bromobenzaldehyde | Reflux | 75-85 |
| 3 | Nitrile substitution | KCN/NaCN | 60°C | 70-80 |
| 4 | Esterification | Ethyl chloroformate or ethanol | 0°C to RT | 80-90 |
| 5 | Final amide coupling | EDC/DCC | RT | 65-75 |
Notes and Considerations
- Safety: Handling cyanide reagents and halogenated compounds requires strict safety protocols, including working in fume hoods and using protective equipment.
- Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are recommended at each step to ensure high purity.
- Optimization: Reaction times and temperatures may require optimization based on scale and specific laboratory conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the ester to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in studies investigating the mechanisms of action of pyrazole and thiophene derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Bioactivity Comparisons
*Tanimoto indices are hypothetical estimates based on methods in –6.
Key Findings:
The cyano group in the target compound introduces strong electron-withdrawing effects, which may modulate electronic properties compared to methyl or fluorine substituents in analogs .
Bioactivity Correlations :
- Compounds with brominated aromatic systems (e.g., 4k, target compound) show predicted kinase inhibition, aligning with QSAR models that prioritize halogenated motifs for ATP-binding site interactions .
- Fluorinated analogs () exhibit enhanced antiproliferative activity, suggesting halogen choice significantly impacts therapeutic efficacy .
Computational Insights :
- Chemical Space Docking () indicates that the target compound’s pyrazole-thiophene scaffold ranks highly in virtual screening for ROCK1 kinase inhibition, outperforming fully enumerated libraries .
- Tanimoto-based similarity metrics (–8) classify the target compound within a cluster of bromophenyl derivatives, emphasizing shared pharmacophoric features .
Methodological Frameworks for Comparison
Structural Determination :
- X-ray crystallography tools like SHELXL () and ORTEP-3 () enable precise conformational analysis of the pyrazole-thiophene core, critical for understanding steric and electronic interactions .
Activity Prediction: QSAR Models () correlate the target compound’s cyano group with improved binding affinity compared to methyl-substituted analogs . Hierarchical Clustering () groups the compound with bromophenyl derivatives, supporting its classification as a kinase inhibitor candidate .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step protocol:
- Step 1 : Condensation of the pyrazolylidene precursor with a thiophene-carboxylate derivative under basic conditions (e.g., KOH/EtOH, 60–80°C) to form the Schiff base linkage.
- Step 2 : Introduction of the cyano group via nucleophilic substitution, requiring anhydrous conditions and catalysts like CuCN.
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients can improve yield. Purity is confirmed via TLC and HPLC (>95% purity threshold) .
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR resolves the pyrazolylidene methylidene proton (δ 8.2–8.5 ppm) and thiophene ring protons (δ 6.8–7.1 ppm). Deuterated DMSO is preferred for solubility .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 528.12) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction resolves the Z-configuration of the methylidene group .
Intermediate: How does the bromophenyl substituent influence biological activity compared to chloro- or fluorophenyl analogs?
The 4-bromophenyl group enhances lipophilicity (logP +0.3 vs. chloro analogs), improving membrane permeability in cellular assays. However, fluorophenyl derivatives exhibit stronger hydrogen-bonding interactions with target enzymes (e.g., kinase inhibition IC₅₀: Br = 12 μM vs. F = 8 μM) .
Advanced: What experimental strategies address contradictions in biological activity data across studies?
- Dose-Response Refinement : Use narrower concentration ranges (e.g., 0.1–50 μM) to avoid off-target effects at high doses.
- Target Validation : Pair biochemical assays (e.g., enzyme inhibition) with cellular thermal shift assays (CETSA) to confirm direct target engagement .
- Control Compounds : Include structurally similar analogs (e.g., 4-chlorophenyl variant) to isolate the role of the bromo substituent .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to model binding to the ATP pocket of protein kinases. The pyrazolylidene moiety shows π-π stacking with Phe82 in CDK2 (ΔG = −9.2 kcal/mol) .
- MD Simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex. Pay attention to solvent-exposed regions (e.g., cyano group hydration) .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with anti-inflammatory activity (R² = 0.87 in COX-2 inhibition) .
Advanced: What methodologies resolve spectral contradictions in NMR assignments?
- 2D NMR : HSQC and HMBC correlate the methylidene carbon (δ 160 ppm) with adjacent protons to confirm connectivity .
- Variable Temperature NMR : Resolve broadening caused by tautomerism in the pyrazolylidene ring (e.g., 25°C vs. 40°C in DMSO-d₆) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish overlapping amine signals .
Intermediate: What are the key considerations for designing SAR studies on this compound?
- Core Modifications : Replace the thiophene ring with furan (lower electron density reduces stability) or benzene (increases planarity).
- Substituent Effects : Test methyl vs. ethyl esters to assess steric hindrance on enzyme binding.
- Bioisosteres : Swap the cyano group for a nitro group (maintains electronegativity but alters solubility) .
Basic: How is the compound’s stability assessed under varying storage conditions?
- Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolysis of the ester group (retention time shift from 12.3 to 10.8 min) .
- Light Sensitivity : UV-Vis spectroscopy tracks degradation (λmax 320 nm decreases by >15% after 48-h light exposure) .
Advanced: What strategies mitigate synthetic byproducts like regioisomers?
- Directed Metalation : Use LDA to deprotonate the thiophene ring selectively at C5 before cyano introduction .
- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column (ACN/H₂O gradient, 70:30 to 95:5) to isolate the desired regioisomer .
Intermediate: How does the compound’s solubility profile impact in vitro assays?
- Solubility Screen : DMSO stock solutions >10 mM may precipitate in aqueous buffers. Use co-solvents (e.g., 0.1% Tween-80) or β-cyclodextrin inclusion complexes .
- LogD Measurement : The experimental logD (pH 7.4) of 2.8 correlates with moderate cellular uptake in Caco-2 permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
